Cas no 1251015-62-9 (tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate)

tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate structure
1251015-62-9 structure
Product Name:tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
N.o CAS:1251015-62-9
MF:C11H20N2O2
MW:212.288702964783
MDL:MFCD17016707
CID:2094143
PubChem ID:54595554
Update Time:2025-04-21

tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • 2-Boc-7-amino-2-Azabicyclo[2.2.1]heptane
    • 2-Methyl-2-propanyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxyl ate
    • SB11166
    • 2-Boc-2-azabicyclo[2.2.1]heptan-7-amine
    • 1251015-62-9
    • AS-55086
    • EN300-90613
    • 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, AldrichCPR
    • 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
    • racemic-(1s,4s,7s)-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • SCHEMBL1974851
    • W14539
    • tert-butyl7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • SY097128
    • CS-0036765
    • MFCD17016707
    • tert-butyl 7-amino-3-azabicyclo[2.2.1]heptane-3-carboxylate
    • AKOS025290924
    • MDL: MFCD17016707
    • Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3
    • Chave InChI: KBFKGKCNVPZMHL-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC2CCC1C2N)=O

Propriedades Computadas

  • Massa Exacta: 212.152477885g/mol
  • Massa monoisotópica: 212.152477885g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 272
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 55.6Ų

tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Preçomais >>

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